molecular formula C23H20N4O2S B11569620 2,4-dimethyl-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

2,4-dimethyl-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11569620
M. Wt: 416.5 g/mol
InChI Key: KJLBVNGBRYRBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thiourea group, a benzoyl group, and an oxazolo-pyridine moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the benzoyl and oxazolo-pyridine intermediates, followed by their coupling with a thiourea derivative under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and thiourea, with solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the benzoyl group can yield corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYLPHENYL)THIOUREA: Lacks the oxazolo-pyridine moiety.

    1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)UREA: Contains a urea group instead of thiourea.

Uniqueness: 1-(2,4-DIMETHYLBENZOYL)-3-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is unique due to the presence of the oxazolo-pyridine moiety, which imparts distinct electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2,4-dimethyl-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H20N4O2S/c1-13-9-10-16(14(2)12-13)21(28)27-23(30)25-18-7-4-6-17(15(18)3)22-26-20-19(29-22)8-5-11-24-20/h4-12H,1-3H3,(H2,25,27,28,30)

InChI Key

KJLBVNGBRYRBLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.